N-[2-(3-bromo-4-methoxybenzoyl)-1-benzofuran-3-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
N-[2-(3-bromo-4-methoxybenzoyl)-1-benzofuran-3-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzofuran ring, a thiadiazole ring, and a brominated methoxybenzoyl group, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-bromo-4-methoxybenzoyl)-1-benzofuran-3-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the bromination of a methoxybenzoyl precursor, followed by the formation of the benzofuran ring through cyclization reactions. The thiadiazole ring is then introduced via a series of nucleophilic substitution reactions. The final step involves the coupling of the benzofuran and thiadiazole intermediates under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-bromo-4-methoxybenzoyl)-1-benzofuran-3-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The bromine atom in the methoxybenzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-[2-(3-bromo-4-methoxybenzoyl)-1-benzofuran-3-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(3-bromo-4-methoxybenzoyl)-1-benzofuran-3-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-hydroxybenzaldehyde: A brominated benzaldehyde derivative with similar functional groups.
N-(4-methoxyphenyl)-3-bromo-benzamide: Shares the methoxybenzoyl and bromine functionalities.
Uniqueness
N-[2-(3-bromo-4-methoxybenzoyl)-1-benzofuran-3-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide stands out due to its combination of a benzofuran ring and a thiadiazole ring, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C20H14BrN3O4S |
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Molecular Weight |
472.3 g/mol |
IUPAC Name |
N-[2-(3-bromo-4-methoxybenzoyl)-1-benzofuran-3-yl]-4-methylthiadiazole-5-carboxamide |
InChI |
InChI=1S/C20H14BrN3O4S/c1-10-19(29-24-23-10)20(26)22-16-12-5-3-4-6-14(12)28-18(16)17(25)11-7-8-15(27-2)13(21)9-11/h3-9H,1-2H3,(H,22,26) |
InChI Key |
PMFJESAUCUTPAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC(=C(C=C4)OC)Br |
Origin of Product |
United States |
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